molecular formula C14H14ClN3O3S B11417775 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11417775
M. Wt: 339.8 g/mol
InChI Key: PSINHXMEBSVMPD-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are often used in pharmaceuticals, agrochemicals, and various industrial applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.

    Chlorination: Introduction of the chlorine atom at the 5-position using reagents like thionyl chloride or phosphorus oxychloride.

    Sulfonylation: Addition of the methylsulfonyl group using reagents such as methylsulfonyl chloride.

    Amidation: Formation of the carboxamide group through reaction with an appropriate amine, such as 4-methylbenzylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the carboxamide group or the pyrimidine ring.

    Substitution: The chlorine atom at the 5-position is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the 5-position.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug discovery and development.

Medicine

In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, such compounds might be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action for 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-methylbenzyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of the 5-chloro, 4-methylbenzyl, and 2-methylsulfonyl groups in 5-chloro-N-(4-methylbenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide may confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific biological activity.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3O3S/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)22(2,20)21/h3-6,8H,7H2,1-2H3,(H,16,19)

InChI Key

PSINHXMEBSVMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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